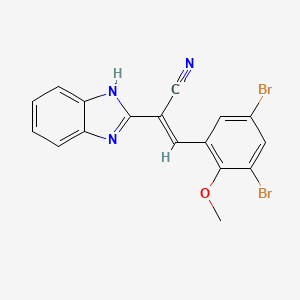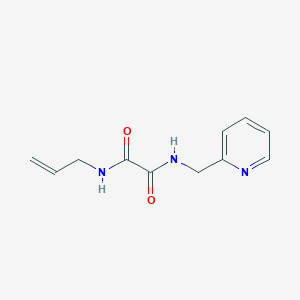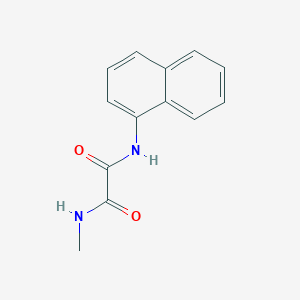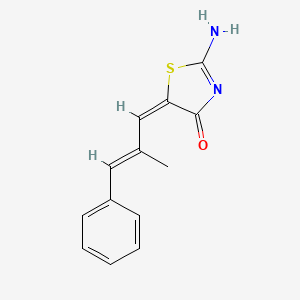![molecular formula C16H12ClF3N2O2 B3848026 N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3848026.png)
N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, also known as ACR16, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as antipsychotics, which are used to treat a range of psychiatric disorders, including schizophrenia and bipolar disorder. In
Mécanisme D'action
The exact mechanism of action of N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is not fully understood, but it is thought to act by modulating the activity of dopamine and serotonin receptors in the brain. Specifically, this compound is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which are known to be involved in the regulation of mood, motivation, and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, it has a relatively low toxicity profile, which makes it suitable for use in animal studies. However, this compound also has some limitations. It has a relatively short half-life, which may limit its effectiveness in clinical settings. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide. One potential area of research is to further elucidate its mechanism of action and optimize its therapeutic potential. Additionally, this compound may be useful in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, this compound may have potential applications in other areas of medicine, such as neurodegenerative diseases and cancer. Further research in these areas may lead to the development of new and more effective treatments for a range of diseases and disorders.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models, suggesting that it may be effective in treating schizophrenia, anxiety disorders, and depression in humans.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c17-13-7-2-1-4-10(13)9-21-14(23)15(24)22-12-6-3-5-11(8-12)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCJBVJALHWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone](/img/structure/B3847965.png)

![N-allyl-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3847988.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B3848009.png)



![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile](/img/structure/B3848040.png)
![2-[5-(2-fluoro-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N-methylethanesulfonamide](/img/structure/B3848048.png)
![4-(3-bromo-4-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3848053.png)


![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3848065.png)